molecular formula C14H13N5OS B2360351 N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1797718-34-3

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2360351
CAS No.: 1797718-34-3
M. Wt: 299.35
InChI Key: WXTFOWATJKULJA-UHFFFAOYSA-N
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Description

Pyrimidine and imidazole derivatives are important classes of compounds in medicinal chemistry due to their wide range of pharmacological activities . They are often used as building blocks in the design of new drugs .


Molecular Structure Analysis

The molecular structure of similar compounds often involves various types of interactions, such as N—H…N hydrogen bonds, C—H…N interactions, and C—H…O interactions . These interactions can influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions of similar compounds can be complex and varied. For example, pyrazine derivatives have been shown to exhibit antimicrobial, antiviral, antitumor, and antifibrotic activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors such as the presence of functional groups and the overall structure of the molecule .

Scientific Research Applications

Cellular Permeability and DNA Binding

Studies on pyrrole-imidazole (Py-Im) polyamides, which share structural motifs with the compound of interest, have revealed their ability to bind specifically to DNA sequences. This interaction is critical for the development of therapeutic agents targeting genetic diseases. Modifications to these molecules can enhance their cellular permeability, making them more effective in entering cells to reach their DNA targets (Liu & Kodadek, 2009).

Medicinal Chemistry Strategies

Research into imidazo[1,2-a]pyrimidine derivatives, similar in structure to the compound , has aimed at reducing metabolism mediated by aldehyde oxidase (AO), a common challenge in drug development. By understanding how modifications affect AO metabolism, researchers can design more stable and effective therapeutic agents (Linton et al., 2011).

Synthesis and Application of Thiophene Derivatives

The Gewald reaction has been used to synthesize novel thiophene derivatives, including thienopyrimidines, which are structurally related to the compound in focus. These compounds have applications in the development of new materials and pharmaceuticals due to their unique chemical properties (Pokhodylo et al., 2010).

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at specific positions have shown potential as antiulcer agents, underscoring the versatility of this chemical scaffold in therapeutic applications. Such studies highlight the potential for designing new drugs based on modifying the core structure of compounds like "N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide" (Starrett et al., 1989).

Antibacterial and Antitumor Activities

The synthesis of new thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives has demonstrated potent antibacterial and antitumor activities. These findings indicate that compounds with a thiophene backbone, similar to the one , can serve as effective agents in combating various bacterial infections and cancer (Hafez et al., 2017).

Future Directions

The future directions for research into similar compounds could include further exploration of their biological activities, the development of new synthesis methods, and the design of new drugs .

Properties

IUPAC Name

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c20-14(11-3-1-10-21-11)18-7-9-19-8-6-17-13(19)12-15-4-2-5-16-12/h1-6,8,10H,7,9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTFOWATJKULJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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